molecular formula C28H26N2O10 B13864465 p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside

p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside

Cat. No.: B13864465
M. Wt: 550.5 g/mol
InChI Key: PGMLFNAQJLVCQA-JWJHGQTKSA-N
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Description

p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside is a synthetic compound commonly used in biochemical research. It is a derivative of glucopyranoside, modified with nitrophenyl, acetamido, and benzoyl groups. This compound is particularly valuable in studies involving glycosidase enzymes and carbohydrate metabolism due to its structural similarity to natural glycosides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside typically involves multiple steps. The starting material is often a glucopyranoside derivative, which undergoes acylation and nitrophenylation reactions. The reaction conditions usually involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like pyridine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same chemical reactions but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids and bases for hydrolysis, and acylating agents like acetic anhydride for acylation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions include p-nitrophenol and various acylated derivatives of the glucopyranoside .

Scientific Research Applications

Mechanism of Action

The mechanism of action of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside involves its hydrolysis by glycosidase enzymes. The acetamido and benzoyl groups are cleaved, releasing p-nitrophenol, which can be detected spectrophotometrically. This reaction helps in understanding the enzyme’s catalytic mechanism and substrate recognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside is unique due to its benzoyl groups, which provide different steric and electronic properties compared to acetyl groups. This uniqueness makes it a valuable tool in studying specific enzyme-substrate interactions and designing enzyme inhibitors .

Properties

Molecular Formula

C28H26N2O10

Molecular Weight

550.5 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate

InChI

InChI=1S/C28H26N2O10/c1-17(31)29-23-25(40-27(34)19-10-6-3-7-11-19)24(32)22(16-37-26(33)18-8-4-2-5-9-18)39-28(23)38-21-14-12-20(13-15-21)30(35)36/h2-15,22-25,28,32H,16H2,1H3,(H,29,31)/t22-,23-,24-,25-,28-/m1/s1

InChI Key

PGMLFNAQJLVCQA-JWJHGQTKSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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